2-Chloro-4-(4-T-butylphenyl)benzoic acid
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Description
“2-Chloro-4-(4-T-butylphenyl)benzoic acid” is a chemical compound with the CAS Number: 1261955-02-5 . Its molecular weight is 288.77 and its IUPAC name is 4’-tert-butyl-3-chloro [1,1’-biphenyl]-4-carboxylic acid . The compound contains a total of 38 bonds, including 21 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), and 1 hydroxyl group .
Molecular Structure Analysis
The molecular structure of “2-Chloro-4-(4-T-butylphenyl)benzoic acid” consists of a biphenyl core with a carboxylic acid and a tert-butyl group attached . It contains a total of 38 bonds, including 21 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), and 1 hydroxyl group .Scientific Research Applications
Organic Synthesis
- Application Summary : “2-Chloro-4-(4-T-butylphenyl)benzoic acid” is a chemical compound used as a building block in organic synthesis .
- Method of Application : The specific methods of application can vary greatly depending on the particular synthesis pathway being used. Typically, this compound would be used in a reaction with other organic compounds under controlled conditions to form a new compound .
- Results or Outcomes : The outcomes of these reactions can also vary greatly, but the goal is typically to create a new compound with desired properties .
Catalysis
- Application Summary : This compound has been used in the catalytic protodeboronation of pinacol boronic esters, a valuable but previously unknown transformation .
- Method of Application : The compound is used in a radical approach to catalyze the protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Results or Outcomes : This protocol allows for formal anti-Markovnikov alkene hydromethylation .
properties
IUPAC Name |
4-(4-tert-butylphenyl)-2-chlorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO2/c1-17(2,3)13-7-4-11(5-8-13)12-6-9-14(16(19)20)15(18)10-12/h4-10H,1-3H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFZCPFICBJFFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690596 |
Source
|
Record name | 4'-tert-Butyl-3-chloro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-T-butylphenyl)benzoic acid | |
CAS RN |
1261955-02-5 |
Source
|
Record name | 4'-tert-Butyl-3-chloro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50690596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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